molecular formula C17H22FNO3 B2946661 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2034538-85-5

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)propan-1-one

Cat. No. B2946661
CAS RN: 2034538-85-5
M. Wt: 307.365
InChI Key: LJLHGKMSULCTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)propan-1-one, commonly known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called kappa-opioid receptor antagonists. CPP-109 has been studied extensively for its potential therapeutic applications, including the treatment of addiction, depression, and anxiety.

Mechanism of Action

CPP-109 works by blocking the activity of the kappa-opioid receptor, which is involved in the regulation of stress, anxiety, and addiction. By blocking this receptor, CPP-109 reduces the rewarding effects of drugs of abuse and decreases the negative emotional states associated with withdrawal and stress.
Biochemical and Physiological Effects:
CPP-109 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. It also reduces the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-109 in lab experiments is its specificity for the kappa-opioid receptor, which allows researchers to study the role of this receptor in addiction and other disorders. However, one limitation is that CPP-109 has a short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

Several future directions for research on CPP-109 include studying its potential use in the treatment of other disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, researchers may explore the use of CPP-109 in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Finally, further studies are needed to understand the long-term effects of CPP-109 on the brain and body.

Synthesis Methods

CPP-109 is synthesized by the reaction of 2-fluorophenol with 1-(cyclopropylmethoxy)pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with 1-bromo-2-(2-fluorophenoxy)propane. The final product is obtained by purification through column chromatography.

Scientific Research Applications

CPP-109 has been studied for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine, heroin, and alcohol addiction. CPP-109 has also been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-12(22-16-5-3-2-4-15(16)18)17(20)19-9-8-14(10-19)21-11-13-6-7-13/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHGKMSULCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one

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